1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride
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Overview
Description
1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride, also known by its IUPAC name 1-neopentyl-1H-pyrazol-3-amine hydrochloride, is a chemical compound with the molecular formula C8H15N3·HCl. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a neopentyl group. It is commonly used in various scientific research applications due to its distinct chemical properties.
Scientific Research Applications
1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in biochemical assays to study enzyme activity and protein interactions due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological and inflammatory diseases.
Industry: In industrial settings, it is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
While the specific mechanism of action for “1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride” is not explicitly stated, pyrazole compounds have been found to exhibit antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride typically involves the reaction of 1H-pyrazole-3-amine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical applications.
Comparison with Similar Compounds
1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
1-(2,2-Dimethylpropyl)pyrazole: Lacks the amine group, resulting in different chemical reactivity and applications.
1-(2,2-Dimethylpropyl)pyrazol-3-amine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.
1-(2,2-Dimethylpropyl)pyrazol-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-8(2,3)6-11-5-4-7(9)10-11;/h4-5H,6H2,1-3H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMFGGHJOOGANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=CC(=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-32-9 |
Source
|
Record name | 1-(2,2-dimethylpropyl)-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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